methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable reagent under controlled conditions. For example, the cyclization of amido-nitriles in the presence of nickel catalysts can yield substituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles, such as:
- Methyl 4-imidazolecarboxylate
- 1H-Imidazole, 2-ethyl-4-methyl-
- 2-Ethyl-4-methyl-1H-imidazole
Uniqueness
Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate for further functionalization, enhancing its utility in various applications .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-amino-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3,(H2,7,8) |
InChI Key |
LSCNCTBRAYIYQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1N)C(=O)OC |
Origin of Product |
United States |
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